Rifalazil
Descripción general
Descripción
Rifalazil is a derivative of the antibiotic rifamycin . It is being investigated for the treatment of various bacterial infections . It is used as a treatment for many different diseases, the most common being Chlamydia infection, Clostridium difficile associated diarrhea (CDAD), and tuberculosis (TB) .
Synthesis Analysis
Rifamycins, including Rifalazil, are a class of antibiotics that belong to the ansamycin family . The biosynthesis of rifamycin B, which is part of the final naphthalene aromatic moiety in rifamycin, begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA) .
Molecular Structure Analysis
Rifalazil has a unique four-ring structure . Its molecular formula is C51H64N4O13 . The average mass is 941.073 Da and the monoisotopic mass is 940.446960 Da .
Chemical Reactions Analysis
The major metabolites of Rifalazil in humans are 25-deacetyl-benzoxazinorifamycin and 32-hydroxy-benzoxazinorifamycin . The enzyme responsible for the benzoxazinorifamycin-25-deacetylation is a B-esterase, while the enzyme responsible for the benzoxazinorifamycin-32-hydroxylation is CYP3A4 .
Physical And Chemical Properties Analysis
Rifalazil is a solid substance . It has a solubility of 8 mg/mL in DMSO when ultrasonicated .
Aplicaciones Científicas De Investigación
1. Treatment of Buruli Ulcer
- Methods of Application : In a study, six-week-old female BALB/c mice were infected with M. ulcerans and then treated orally with 5 or 10 mg/kg of Rifalazil for up to 15 weeks .
- Results : The treatment resulted in improved conditions and complete healing of the mice. After 3 weeks of treatment, the CFU counts from the footpads of recovered Rifalazil-treated mice showed a 10^4 decrease compared with those of untreated mice .
2. Combination Treatment for Staphylococcus Aureus
- Methods of Application : The effects of Rifalazil in combination with several different antibiotics were studied in an in vitro time-kill model, against both log phase and stationary phase Staphylococcus aureus cells .
- Results : Each combination was advantageous in terms of enhanced killing and the suppression of mutants, compared with each drug used alone .
3. Treatment of Tuberculosis and Chlamydia
4. Treatment of C. difficile Infections
- Application Summary : Rifalazil has been found to reduce C. difficile strains when studied in vitro .
5. Combination Treatment with Levofloxacin
- Application Summary : Rifalazil has been studied in combination with Levofloxacin for enhanced activity against Staphylococcus aureus .
- Methods of Application : The effects of Rifalazil in combination with Levofloxacin were studied in an in vitro time-kill model, against both log phase and stationary phase Staphylococcus aureus cells .
- Results : The combination was advantageous in terms of enhanced killing and the suppression of mutants, compared with each drug used alone .
6. Replacement for Rifampin in Tuberculosis Treatment
- Application Summary : Rifalazil was developed as a therapeutic agent to replace Rifampin as part of a multiple drug regimen in the treatment of tuberculosis .
7. Treatment of Helicobacter pylori Colonization
- Application Summary : Rifalazil and its derivatives have shown efficacy in a mouse model of Helicobacter pylori colonization .
- Results : Select new chemical entities (NCEs) were more active in vitro and showed greater efficacy than Rifalazil .
8. Treatment of Gastric Ulcer Disease
- Application Summary : Rifalazil has been investigated for its potential in treating gastric ulcer disease caused by Helicobacter pylori infection .
9. Treatment of Peptic Ulcer Disease
Direcciones Futuras
Rifalazil represents a new generation of ansamycins . It was originally developed as a therapeutic agent to replace rifampin as part of a multiple drug regimen in the treatment of tuberculosis . Due to its superior antimicrobial activity and high intracellular levels, Rifalazil has potential to treat indications caused by the intracellular pathogen, Chlamydia trachomatis . It may also prove valuable in the treatment of gastric ulcer disease, caused by Helicobacter pylori, and antibiotic-associated colitis . The potential value of Rifalazil in the treatment of these indications will be assessed in human clinical trials .
Propiedades
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/b13-12+,20-15+,26-14-/t25-,27+,28+,29+,34-,42-,43+,46+,51-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSVOCGZBUJEPI-HTQYORAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase. | |
Record name | Rifalazil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rifalazil | |
CAS RN |
129791-92-0 | |
Record name | Rifalazil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129791920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifalazil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIFALAZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1976TE8QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.